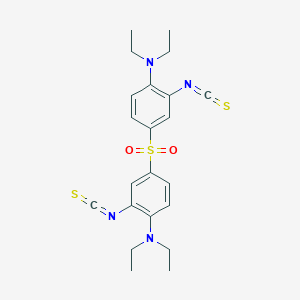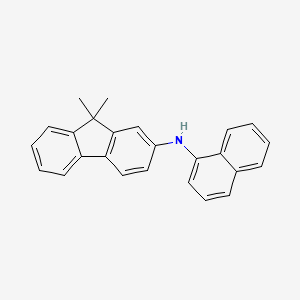![molecular formula C10H8Cl2N6 B14000050 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine CAS No. 21383-86-8](/img/structure/B14000050.png)
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of aziridine rings and chlorine atoms attached to a pyrimido[5,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyrimidine with aziridine in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aziridine rings can be oxidized or reduced to form different functional groups, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Research: It is used in studies to understand the mechanisms of action of aziridine-containing compounds and their interactions with biological targets.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine involves its interaction with DNA. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and ultimately cell death. The compound’s ability to target rapidly dividing cells makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine is unique due to the presence of aziridine rings, which impart distinct chemical reactivity and biological activity. Its ability to form covalent bonds with DNA sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
21383-86-8 |
|---|---|
Molecular Formula |
C10H8Cl2N6 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4,8-bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H8Cl2N6/c11-9-14-6-5(7(15-9)17-1-2-17)13-10(12)16-8(6)18-3-4-18/h1-4H2 |
InChI Key |
ATIUYXZWVSZPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=NC3=C2N=C(N=C3N4CC4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
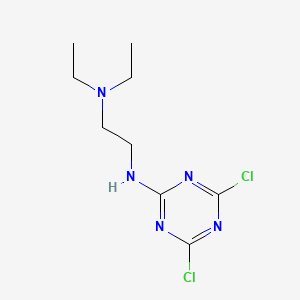
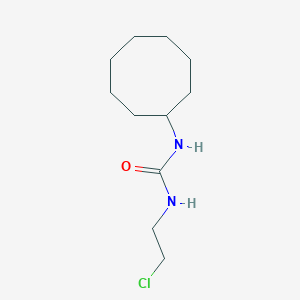
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
![N-{2-[1-(Phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B13999993.png)
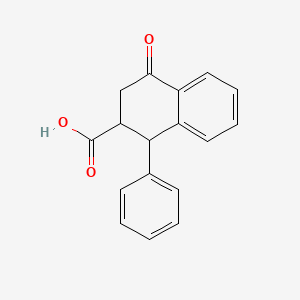
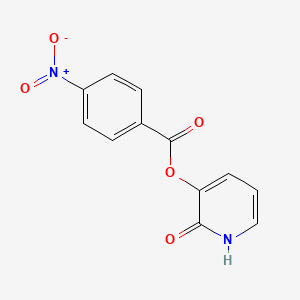
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)


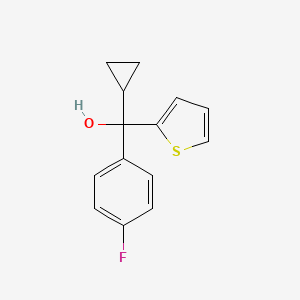
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
